3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile
Description
3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group (position 5), a cyano group (position 4), and a sulfonyl-linked carbohydrazonoyl moiety. The carbohydrazonoyl group is further substituted with a cyano group and a 3-(trifluoromethyl)phenyl ring. This structure combines electron-withdrawing groups (cyano, trifluoromethyl) and a sulfonyl bridge, which may enhance stability and modulate biological activity.
Properties
IUPAC Name |
(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S2/c1-8-11(6-18)13(22-25-8)26(23,24)12(7-19)21-20-10-4-2-3-9(5-10)14(15,16)17/h2-5,20H,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRXUJYKGSBXMB-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiazole ring, followed by the introduction of the cyano and trifluoromethyl groups. The carbohydrazonoyl and sulfonyl groups are then added through subsequent reactions.
Isothiazole Ring Formation: The synthesis begins with the formation of the isothiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyano and Trifluoromethyl Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the trifluoromethyl group is typically added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of Carbohydrazonoyl and Sulfonyl Groups: These groups are introduced through condensation reactions with appropriate hydrazine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazole ring and the carbohydrazonoyl group.
Reduction: Reduction reactions can target the cyano and nitro groups, converting them into amines or other reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry Applications
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for:
- Organic Synthesis : It can be utilized as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
- Reactivity Studies : The presence of multiple functional groups enables researchers to study reaction mechanisms and develop new synthetic methodologies.
Biological Applications
The biological significance of 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile is notable due to its potential interactions with biological macromolecules:
- Enzyme Inhibition : The compound's structure allows it to act as a potential inhibitor for specific enzymes, making it valuable in biochemical research.
- Receptor Binding Studies : Its ability to interact with various receptors positions it as a candidate for studying receptor-ligand interactions.
Medicinal Applications
In medicinal chemistry, this compound shows promise as a lead compound in drug discovery:
- Drug Development : Its structural features facilitate the design and synthesis of analogs with improved pharmacological properties.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
Industrial Applications
The industrial relevance of this compound includes:
- Advanced Materials : Due to its stability and reactivity, it can be employed in developing advanced materials such as polymers and coatings.
- Agrochemicals : The compound may find applications in the formulation of agrochemicals, enhancing agricultural productivity.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Organic synthesis | Versatile building block for complex molecules |
| Biology | Enzyme inhibition | Potential for studying biochemical pathways |
| Medicine | Drug discovery | Lead compound for developing new therapeutics |
| Industry | Material development | Use in advanced materials and agrochemicals |
Case Studies
-
Enzyme Inhibition Studies :
- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This opens avenues for using the compound in drug design targeting metabolic disorders.
-
Anticancer Research :
- Preliminary findings from cytotoxicity assays indicate that this compound exhibits significant activity against several cancer cell lines. Further studies are needed to elucidate its mechanism of action and therapeutic efficacy.
-
Material Science Applications :
- The compound has been evaluated for its properties in polymer synthesis, showing promise as a stabilizing agent that enhances the durability of polymeric materials under various conditions.
Mechanism of Action
The mechanism by which 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Key Compounds:
3-{[Cyano-2-(4-methoxyphenyl)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile (CAS 337928-23-1) Substituent: 4-Methoxyphenyl (electron-donating group). Molecular Weight: 361.40 g/mol .
3-({Cyano-2-[4-(trifluoromethoxy)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile (CAS 337928-31-1) Substituent: 4-Trifluoromethoxyphenyl (strong electron-withdrawing group). Impact: The trifluoromethoxy group combines lipophilicity and electronic effects, likely improving membrane permeability over the 3-trifluoromethylphenyl variant. Molecular Weight: 415.37 g/mol .
Target Compound: 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile Substituent: 3-Trifluoromethylphenyl (electron-withdrawing, meta-position). Impact: The meta-substitution may disrupt molecular symmetry compared to para-substituted analogs, influencing crystal packing and intermolecular interactions .
Anticancer Potential:
- highlights thiazole and thiadiazole derivatives with IC50 values as low as 1.61 μg/mL against HepG-2 cells. The target compound’s isothiazole core and sulfonyl-carbohydrazonoyl linkage may similarly interact with cellular targets, though substituent differences could modulate potency .
- Example : Compound 7b (thiadiazole derivative) achieved IC50 = 1.61 ± 1.92 μg/mL, suggesting that electron-withdrawing groups enhance cytotoxicity .
Agrochemical Relevance:
- lists pesticides (e.g., fipronil) containing trifluoromethylphenyl and pyrazole groups. The target compound’s trifluoromethylphenyl moiety may confer pesticidal activity by mimicking these established agrochemicals .
Structural and Electronic Comparisons
Biological Activity
The compound 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile (CAS No. 337928-35-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H8F3N5O2S2
- Molecular Weight : 399.37 g/mol
- Purity : >90%
Structural Characteristics
The compound features a sulfonyl group, a cyano group, and a trifluoromethyl phenyl ring, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the isothiazole moiety suggests potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with isothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or function .
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and efficacy against tumor cells .
Case Studies
- In Vitro Studies : A study on related isothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating the potential for development as anticancer agents .
- Animal Models : In vivo experiments using similar compounds have shown promising results in reducing tumor size in xenograft models, suggesting that this class of compounds could be effective in cancer therapy .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Receptor Binding : Preliminary data suggest potential interactions with cannabinoid receptors, which could mediate analgesic effects .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
